molecular formula C11H12N2O3S B14460860 2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 66299-56-7

2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B14460860
CAS No.: 66299-56-7
M. Wt: 252.29 g/mol
InChI Key: JUNNKZMLOSMIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is a heterocyclic compound that features a thiadiazine ring fused with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazine compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiadiazolidines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazolidines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylethylamine: An aromatic ether with similar methoxy substituents.

    2-(3,4-Dimethoxyphenyl)quinoline: A quinoline derivative with similar structural features.

    3-(3,4-Dimethoxyphenyl)propanoic acid: A monocarboxylic acid with a similar phenyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is unique due to its thiadiazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

66299-56-7

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C11H12N2O3S/c1-15-8-4-3-7(5-9(8)16-2)11-13-12-10(14)6-17-11/h3-5H,6H2,1-2H3,(H,12,14)

InChI Key

JUNNKZMLOSMIPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.